molecular formula C22H28N2O2 B2397850 N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1211241-43-8

N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B2397850
M. Wt: 352.478
InChI Key: SLGKACMLSKQDTL-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.

Scientific Research Applications

Polymer Synthesis and Properties

N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related compounds have been investigated in the synthesis of various polymers. Studies such as those by Hsiao, Yang, and Chen (2000), Liaw, Liaw, and Chen (2000), and others have explored the synthesis of polyamides using similar compounds. These polyamides exhibit properties like high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000) (Liaw, Liaw, & Chen, 2000).

Pharmacological Studies

Compounds similar to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their pharmacological properties. For example, Nie et al. (2020) studied analogs of this compound as potential TRPV1 antagonists, showing promise in alleviating chronic pain. These studies contribute to understanding the structural-activity relationship and pharmacokinetic profiles of such compounds (Nie et al., 2020).

Osteogenic Applications

Research by Han et al. (2013) on a compound structurally related to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide revealed its potential in osteogenic applications. The study showed that the compound could enhance osteogenic differentiation in cell models, indicating its potential use in bone health and regeneration (Han et al., 2013).

Electrochromic Properties

The derivatives of N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been studied for their electrochromic properties. Hsiao, Liou, and Wang (2009) synthesized polyamides containing similar compounds, which displayed significant electrochromic stability and color change properties. This research opens possibilities for their use in electrochromic devices and smart windows (Hsiao, Liou, & Wang, 2009).

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGKACMLSKQDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

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